molecular formula C16H20N4 B10880003 1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

1-(Pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10880003
M. Wt: 268.36 g/mol
InChI Key: ACPVWXZOGQPUMK-UHFFFAOYSA-N
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Description

1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine is a heterocyclic organic compound that features two pyridine rings attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine typically involves the reaction of piperazine with pyridine derivatives under controlled conditions. One common method includes the use of pyridylmethyl halides in the presence of a base to facilitate nucleophilic substitution reactions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Pyridylmethyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Pyridine N-oxides (oxidation)
  • Reduced piperazine derivatives (reduction)
  • Substituted piperazine compounds (substitution)

Scientific Research Applications

1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-pyridylmethyl)-4-(3-pyridylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to interact with biological membranes and proteins makes it a valuable tool in studying cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine stands out due to its dual pyridine rings, which provide enhanced binding affinity and specificity in coordination chemistry and biological interactions. This structural feature makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H20N4/c1-2-7-18-16(5-1)14-20-10-8-19(9-11-20)13-15-4-3-6-17-12-15/h1-7,12H,8-11,13-14H2

InChI Key

ACPVWXZOGQPUMK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=N3

Origin of Product

United States

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